molecular formula C7H7F3N2O2 B1454406 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid CAS No. 1343742-50-6

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Cat. No.: B1454406
CAS No.: 1343742-50-6
M. Wt: 208.14 g/mol
InChI Key: KMYZQFSKQZWVLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1343742-50-6 . It has a molecular weight of 208.14 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 208.14 . For more detailed physical and chemical properties, it would be best to refer to a reliable chemical database.

Scientific Research Applications

  • Synthesis of Fused Heterocycles : 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione, a related compound, has been used in the microwave-assisted synthesis of fused heterocycles. These heterocycles incorporate a trifluoromethyl group, which is important in pharmaceuticals and agrochemicals due to its potential to enhance biological activity (Shaaban, 2008).

  • Creation of Pyridine Derivatives : Another study explored the reaction of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide, leading to the formation of pyridine derivatives. These compounds were then used to synthesize various heterocyclic derivatives, showing the chemical versatility of trifluoromethylated compounds (Rateb, 2011).

  • Regioselectivity in Synthesis : A study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles revealed insights into the regioselectivity and reaction media influence. This research contributes to the understanding of how different reaction conditions can affect the formation of specific trifluoromethylated compounds (Martins et al., 2012).

  • Structural Analysis of Trifluoromethyl-Substituted Compounds : The synthesis and structural analysis of trifluoromethyl-substituted compounds were investigated, including the study of their crystal structures. Such studies are crucial for understanding the properties and potential applications of these compounds (Flores et al., 2018).

  • Potential Antitumor Activity : Research into the antitumor activity of various trifluoromethyl-1H-pyrazole analogues has been conducted, highlighting the potential therapeutic applications of these compounds in cancer treatment (Al-Suwaidan et al., 2015).

  • Luminescent Properties in Complexes : Studies have also been conducted on the luminescent properties of Eu(III) and Gd(III) complexes with heterocyclic diketones, including trifluoromethylated compounds. This research is relevant for the development of new materials with specific optical properties (Taidakov et al., 2013).

Safety and Hazards

The safety information for this compound indicates that it has some hazards associated with it. The hazard statements include H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

Biochemical Analysis

Biochemical Properties

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, potentially inhibiting their activity . The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to more effective inhibition. Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . This modulation of gene expression can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach its targets . Once inside the cell, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of normal cellular processes . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The trifluoromethyl group in this compound can also affect its metabolic stability, making it more resistant to degradation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments . The binding of this compound to plasma proteins can also influence its distribution and bioavailability . Understanding the transport and distribution mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting cellular metabolism .

Properties

IUPAC Name

4,4,4-trifluoro-3-pyrazol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYZQFSKQZWVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
Reactant of Route 2
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
Reactant of Route 3
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
Reactant of Route 5
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
Reactant of Route 6
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.